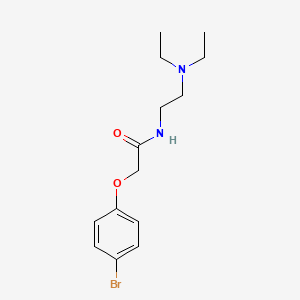
2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenoxy group attached to an acetamide moiety, which is further linked to a diethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide typically involves the following steps:
Preparation of p-Bromophenoxyacetic Acid: This can be synthesized from 4-bromophenol and bromoacetic acid under basic conditions.
Formation of the Acetamide: The p-bromophenoxyacetic acid is then reacted with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under strong oxidative conditions.
Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bromophenoxy group.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the diethylaminoethyl chain can form ionic interactions with negatively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but lacks the acetamide and diethylaminoethyl groups.
p-Bromophenoxyacetic Acid: Precursor in the synthesis of the target compound.
Uniqueness
2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide is unique due to the presence of both the bromophenoxy and diethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in biological systems that are not possible with simpler analogs.
Properties
CAS No. |
38521-23-2 |
|---|---|
Molecular Formula |
C14H21BrN2O2 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) |
InChI Key |
UZWSEHZAMNIMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


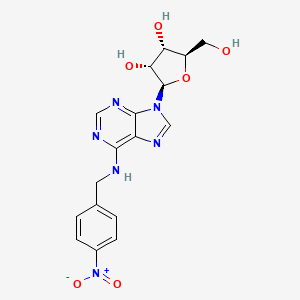


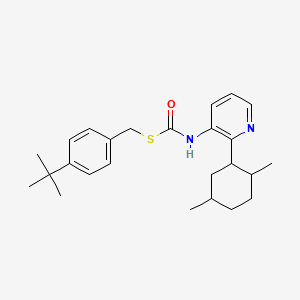
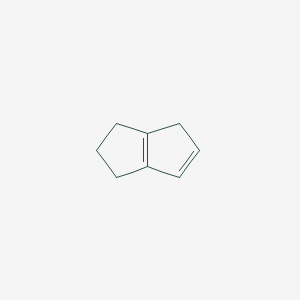

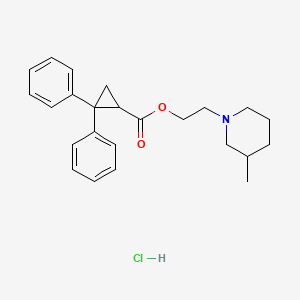
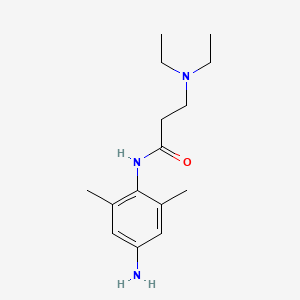
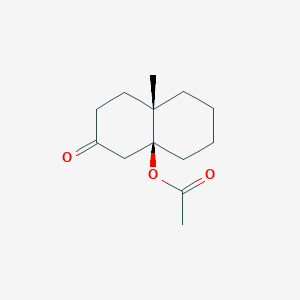
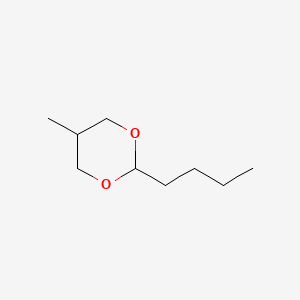
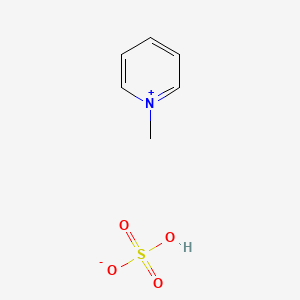

![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
